1-(4-(4-Bromophenylazo)phenyl)aziridine
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Overview
Description
1-(4-(4-Bromophenylazo)phenyl)aziridine is an organic compound with the molecular formula C14H12BrN3 It features an aziridine ring, which is a three-membered heterocycle containing one amine group and two methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(4-Bromophenylazo)phenyl)aziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. In this method, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring .
Another method involves the addition of nitrenes to alkenes. Nitrenes can be generated through photolysis or thermolysis of organic azides, or in situ from iodosobenzene diacetate and sulfonamides .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures. Another industrial method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Bromophenylazo)phenyl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the aziridine ring to other functional groups.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of aziridine N-oxides, while reduction can produce amines .
Scientific Research Applications
1-(4-(4-Bromophenylazo)phenyl)aziridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromophenylazo)phenyl)aziridine involves its interaction with molecular targets through its aziridine ring. The ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Mitomycin C: An aziridine-containing compound used as a chemotherapeutic agent.
Porfiromycin: Another aziridine derivative with antitumor activity.
Azinomycin B: A natural product with a similar aziridine ring structure.
Uniqueness
1-(4-(4-Bromophenylazo)phenyl)aziridine is unique due to its specific substitution pattern and the presence of the bromophenylazo group. This structure imparts distinct chemical properties and reactivity compared to other aziridine derivatives .
Properties
CAS No. |
145764-91-6 |
---|---|
Molecular Formula |
C14H12BrN3 |
Molecular Weight |
302.17 g/mol |
IUPAC Name |
[4-(aziridin-1-yl)phenyl]-(4-bromophenyl)diazene |
InChI |
InChI=1S/C14H12BrN3/c15-11-1-3-12(4-2-11)16-17-13-5-7-14(8-6-13)18-9-10-18/h1-8H,9-10H2 |
InChI Key |
KSGKOILCMAOPBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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